



# The Pharmacodynamics of INZ-701: A **Therapeutic Approach for ABCC6 Deficiency**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Inz-4     |           |
| Cat. No.:            | B12384181 | Get Quote |

This technical guide provides an in-depth analysis of the pharmacodynamics of INZ-701 in preclinical models of ATP-binding cassette sub-family C member 6 (ABCC6) deficiency. INZ-701 is an investigational enzyme replacement therapy designed to address the underlying metabolic defect in rare genetic disorders characterized by abnormal mineralization. This document is intended for researchers, scientists, and drug development professionals investigating novel treatments for ABCC6 deficiency and related conditions.

## **Introduction: The Pathophysiology of ABCC6 Deficiency**

ABCC6 deficiency is a rare, inherited metabolic disorder caused by inactivating mutations in the ABCC6 gene.[1][2] This genetic defect manifests clinically in several ways, most notably as Pseudoxanthoma Elasticum (PXE), a progressive condition characterized by the calcification of elastic fibers in the skin, eyes, and cardiovascular system.[2][3][4] In infants, a severe form can present as Generalized Arterial Calcification of Infancy (GACI) Type 2.[2][5]

The ABCC6 protein functions as an ATP efflux transporter, primarily in the liver.[3][6] Its proper function is crucial for maintaining systemic levels of extracellular inorganic pyrophosphate (PPi), a potent inhibitor of soft tissue calcification.[1][3][7] In ABCC6 deficiency, the reduced transport of ATP from hepatocytes leads to decreased extracellular PPi production.[8] This PPi deficiency is the primary driver of the ectopic calcification seen in PXE and other associated pathologies.[1][7]



INZ-701 is a recombinant human ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) protein.[1][7] ENPP1 is the principal enzyme responsible for generating PPi from extracellular ATP. By administering INZ-701, a soluble and circulating form of this enzyme, the therapy is designed to bypass the need for ABCC6-mediated ATP transport, utilizing available circulating ATP to restore physiological PPi levels and thereby prevent pathological mineralization.[7][8][9]

# Mechanism of Action of INZ-701 in ABCC6 Deficiency

The core of INZ-701's therapeutic potential lies in its ability to directly address the PPi deficit central to ABCC6 deficiency. The mechanism can be understood through the PPi-Adenosine Pathway.

- Normal Physiology: The ABCC6 transporter releases ATP from liver cells into circulation.
   Extracellular ENPP1, which is typically membrane-bound, hydrolyzes this ATP into PPi and adenosine monophosphate (AMP). PPi directly inhibits hydroxyapatite crystal formation in soft tissues, while AMP is further converted to adenosine, a molecule involved in maintaining vascular health.[8][9]
- Pathophysiology in ABCC6 Deficiency: Mutations in ABCC6 impair ATP release, leading to a shortage of extracellular ATP substrate for ENPP1. Consequently, PPi and adenosine levels drop, removing the natural inhibition of calcification and leading to the clinical manifestations of PXE.[8]
- Pharmacodynamic Intervention with INZ-701: INZ-701 is a soluble, recombinant form of the ENPP1 enzyme fused to an Fc fragment, which allows it to circulate throughout the body.[9] [10][11] It acts on circulating ATP, which may be accessible to this soluble enzyme but not to the endogenous membrane-bound ENPP1.[10] This action efficiently generates PPi and AMP, restoring the key inhibitors of calcification and potentially ameliorating the disease process.[7][12][13]





Click to download full resolution via product page

Caption: PPi-Adenosine Pathway and INZ-701 Intervention.



# Preclinical Pharmacodynamics in Abcc6-/- Mouse Models

The primary evidence for the pharmacodynamic effect of INZ-701 in ABCC6 deficiency comes from studies using Abcc6-/- knockout mice, a well-established model for PXE that spontaneously develops ectopic calcification.[6][7]

### **Experimental Protocols**

Detailed methodologies from key preclinical studies are outlined below.

- Animal Model: Abcc6-/- mice, which exhibit progressive ectopic calcification starting as early as 5-6 weeks of age, were used. Wild-type (WT) mice served as controls.[1][7]
- Study Design: An 8-week efficacy study was conducted. Treatment was initiated in 6-weekold Abcc6-/- mice. The animals were divided into groups receiving a vehicle control, 2 mg/kg INZ-701, or 10 mg/kg INZ-701.[1][7]
- Dosing Regimen: INZ-701 was administered via subcutaneous injection every other day for the duration of the 2-week or 8-week studies.[14]
- Biomarker Analysis: Plasma samples were collected to measure ENPP1 activity and PPi concentrations. Endogenous ENPP1 activity in control mice is typically at background levels, as it is a membrane-bound protein with minimal shedding into circulation.[7]
- Calcification Assessment: Ectopic calcification was quantified in the muzzle skin, specifically
  in the dermal sheath of vibrissae (whiskers), which serves as a reliable biomarker for the
  systemic calcification process in this model.[1][7] This was done through histopathologic
  examination and direct measurement of calcium content.





Click to download full resolution via product page

Caption: Experimental Workflow for Preclinical Abcc6<sup>-/-</sup> Mouse Studies.

### **Quantitative Data**

Administration of INZ-701 resulted in significant, dose-dependent changes in key pharmacodynamic markers.

Table 1: Plasma PPi and ENPP1 Activity in Abcc6-/- Mice (8-Week Study)

| Treatment Group                  | Plasma ENPP1<br>Activity   | Plasma PPi<br>Concentration                | Outcome                    |
|----------------------------------|----------------------------|--------------------------------------------|----------------------------|
| Wild-Type (WT) Control           | Background Levels          | ~100% (Normalized)                         | Healthy Baseline           |
| Abcc6-/- Vehicle<br>Control      | Background Levels          | ~30% of WT levels[7]                       | PPi Deficiency             |
| Abcc6-/- + INZ-701 (2 mg/kg)     | Significantly Increased[7] | Restored to WT levels[7]                   | PPi Normalization          |
| Abcc6-/- + INZ-701<br>(10 mg/kg) | Significantly Increased[7] | Significantly increased above WT levels[7] | Supra-physiological<br>PPi |



Note: Data are summarized from published findings. Absolute values for activity are not provided as they depend on specific assay conditions, but the relative changes are consistently reported.

Table 2: Effect of INZ-701 on Ectopic Calcification

| Treatment Group                         | Muzzle Skin (Vibrissae) Calcification     |
|-----------------------------------------|-------------------------------------------|
| Abcc6-/- Vehicle Control                | Extensive mineralization observed[14]     |
| Abcc6-/- + INZ-701 (2 mg/kg & 10 mg/kg) | Significantly reduced calcification[1][7] |

These preclinical results provide strong proof-of-principle that INZ-701 can reverse the biochemical deficit in ABCC6 deficiency and prevent its primary pathological consequence, ectopic calcification.[7]



Click to download full resolution via product page



**Caption:** INZ-701's Mechanism to Prevent Calcification.

# Clinical Pharmacodynamics in Humans with ABCC6 Deficiency

The promising preclinical data supported the transition of INZ-701 into clinical trials for adults with ABCC6 deficiency (PXE).[15][16]

An ongoing Phase 1/2 clinical trial is assessing the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of INZ-701.[16][17][18]

Table 3: Summary of Phase 1/2 Clinical Trial in Adults with ABCC6 Deficiency

| Parameter            | Details                                                                                                                                                            |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Population     | Adults with ABCC6 Deficiency (PXE)[17][18]                                                                                                                         |
| Primary Endpoints    | Safety, Tolerability, PK, and PD (including plasma PPi levels)[16][17]                                                                                             |
| Dose Cohorts         | 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg (subcutaneous, twice weekly)[17]                                                                                               |
| Key PD Findings      | - Plasma PPi levels increased from baseline.[17] [19]- At the highest dose (1.8 mg/kg), PPi levels were brought into the normal range.[13]                         |
| Exploratory Efficacy | - Improvements observed in carotid intima-<br>media thickness.[13]- Thickening of the choroid<br>layer of the eye, leading to visual function<br>improvements.[13] |

These clinical data indicate that the pharmacodynamic effects observed in mouse models translate to humans. INZ-701 effectively increases plasma PPi levels in patients with ABCC6 deficiency, supporting its potential as a disease-modifying therapy.[17]

### Conclusion



The pharmacodynamic profile of INZ-701 in both preclinical Abcc6-/- mouse models and in humans with ABCC6 deficiency demonstrates a clear and consistent mechanism of action. By acting as a soluble enzyme that generates the critical calcification inhibitor PPi from circulating ATP, INZ-701 directly targets the metabolic cause of the disease. Preclinical studies have definitively shown that this leads to a restoration of normal PPi levels and a significant reduction in the progression of ectopic calcification.[7][14] Early clinical data corroborate these findings, showing a dose-dependent increase in plasma PPi into the normal physiological range.[13] These results establish a strong foundation for the continued development of INZ-701 as a promising therapeutic for Pseudoxanthoma Elasticum and other manifestations of ABCC6 deficiency.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/mouse model of pseudoxanthoma elasticum PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gaciglobal.org [gaciglobal.org]
- 3. The molecular and physiological roles of ABCC6: more than meets the eye PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. academic.oup.com [academic.oup.com]
- 7. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/-mouse model of pseudoxanthoma elasticum PMC [pmc.ncbi.nlm.nih.gov]
- 8. inozyme.com [inozyme.com]
- 9. inozyme.com [inozyme.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]



- 12. What is INZ-701 used for? [synapse.patsnap.com]
- 13. checkrare.com [checkrare.com]
- 14. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency BioSpace [biospace.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. inozyme.com [inozyme.com]
- 17. biospace.com [biospace.com]
- 18. Find and participate in clinical trials and research studies happening around the world |
   TrialScreen [app.trialscreen.org]
- 19. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [The Pharmacodynamics of INZ-701: A Therapeutic Approach for ABCC6 Deficiency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384181#pharmacodynamics-of-inz-701-in-abcc6-deficiency-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





